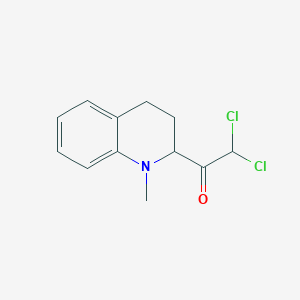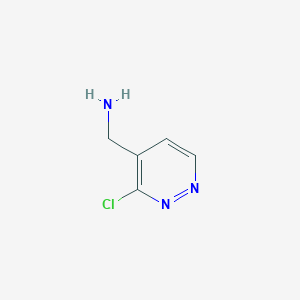
(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine
Descripción general
Descripción
“(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The “2R” indicates the configuration of the chiral center in the molecule, specifically the carbon atom connected to the pyrrolidine ring, a hydrogen atom, an amine group (-NH2), and a carbonyl group (C=O). The “1-oxo” refers to the presence of a carbonyl group, and the “1-pyrrolidinyl” indicates that the pyrrolidine ring is attached to the molecule at one of its carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the carbonyl group and the amine group. The “2R” configuration would also be an important aspect of its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group and the amine group. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the amine group could participate in reactions such as acid-base reactions or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carbonyl and amine groups could influence properties such as solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Neuroprotective Effects in Epilepsy
Levetiracetam, a derivative similar to "(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine," has been studied for its effects on interleukin-1β inflammatory responses in the hippocampus and piriform cortex of epileptic rats. The findings suggest that Levetiracetam may exert an anti-inflammatory effect, particularly against the interleukin-1 beta system in neuroglia within epileptic brains (Kim et al., 2010).
Pharmacological Characterization as κ-Opioid Receptor Antagonist
Another research application involves the pharmacological characterization of a compound structurally related to "(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine" as a κ-opioid receptor antagonist. This compound demonstrated potential for the treatment of depression and addiction disorders by selectively blocking the κ-opioid receptors (Grimwood et al., 2011).
Scavenging of Reactive Aldehydes in Degenerative Diseases
The scavenging of 4-oxo-2-nonenal, a reactive aldehyde produced during lipid oxidation in cells, has been explored using compounds that react to form stable adducts. This process could have therapeutic implications for diseases where oxidative stress plays a key role (Amarnath & Amarnath, 2015).
Interaction with Human CCR5 Receptor
Research has also delved into the binding of related compounds to the human CCR5 receptor, potentially offering insights into the development of antagonists for this receptor, which plays a significant role in HIV infection mechanisms (Castonguay et al., 2003).
Ligand Effects on Copper-Dioxygen Chemistry
Investigations into the effects of ligands on the equilibrium between mu-eta2:eta2-peroxo dicopper(II) and bis(mu-oxo) dicopper(III) species have implications for understanding and harnessing copper's role in oxidative chemistry, relevant for both biological and synthetic applications (Hatcher et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the treatment of diseases like gaucher’s disease .
Mode of Action
It’s worth noting that compounds with similar structures have been used to inhibit specific enzymes, leading to a reduction in the accumulation of certain harmful substances in the body .
Biochemical Pathways
Similar compounds have been known to affect the glucosylceramide synthase pathway .
Pharmacokinetics
Similar compounds have been shown to have good metabolic stability and bioavailability .
Result of Action
Similar compounds have been known to reduce the accumulation of certain harmful substances in the body, leading to an improvement in the symptoms of diseases like gaucher’s disease .
Action Environment
Similar compounds have been used in adsorption processes, indicating that their efficacy can be influenced by factors such as ph .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVTDXOGUNDHC-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264371 | |
| Record name | (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine | |
CAS RN |
1152110-31-0 | |
| Record name | (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152110-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine](/img/structure/B3346093.png)




![7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B3346126.png)

![5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3346143.png)


![1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3346167.png)
![2,2-Dimethyl-2H-pyrano[2,3-c]pyridine](/img/structure/B3346173.png)
